Cas no 2227778-76-7 (rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol)

Rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol is a chiral compound with distinct stereoisomers. It offers high purity and stability, making it suitable for applications in organic synthesis and research. Its unique structure and properties make it a valuable tool for exploring complex chemical reactions and developing novel compounds.
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol structure
2227778-76-7 structure
商品名:rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
CAS番号:2227778-76-7
MF:C12H22O
メガワット:182.302484035492
CID:5569392
PubChem ID:165594094

rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1626436
    • 2227778-76-7
    • rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
    • インチ: 1S/C12H22O/c1-12(13)8-3-2-7-11(12)9-10-5-4-6-10/h10-11,13H,2-9H2,1H3/t11-,12+/m0/s1
    • InChIKey: HOTBCTRTPQIYLO-NWDGAFQWSA-N
    • ほほえんだ: O[C@]1(C)CCCC[C@H]1CC1CCC1

計算された属性

  • せいみつぶんしりょう: 182.167065321g/mol
  • どういたいしつりょう: 182.167065321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 20.2Ų

rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1626436-250mg
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
250mg
$840.0 2023-09-22
Enamine
EN300-1626436-50mg
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
50mg
$768.0 2023-09-22
Enamine
EN300-1626436-10000mg
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
10000mg
$3929.0 2023-09-22
Enamine
EN300-1626436-0.25g
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
0.25g
$1393.0 2023-07-10
Enamine
EN300-1626436-1.0g
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
1.0g
$1515.0 2023-07-10
Enamine
EN300-1626436-10.0g
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
10.0g
$6512.0 2023-07-10
Enamine
EN300-1626436-5000mg
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
5000mg
$2650.0 2023-09-22
Enamine
EN300-1626436-0.1g
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
0.1g
$1332.0 2023-07-10
Enamine
EN300-1626436-0.05g
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
0.05g
$1272.0 2023-07-10
Enamine
EN300-1626436-500mg
rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol
2227778-76-7
500mg
$877.0 2023-09-22

rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-ol 関連文献

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rac-(1R,2S)-2-(cyclobutylmethyl)-1-methylcyclohexan-1-olに関する追加情報

Racemic (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol: A Comprehensive Overview

Racemic (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol, also known by its CAS Registry Number 2227778-76-7, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural features, which contribute to its versatile properties and potential uses in drug development and material science.

The molecular structure of (1R,2S)-2-(Cyclobutylmethyl)-1-Methylcyclohexan-1-Ol consists of a cyclohexane ring with two substituents: a cyclobutylmethyl group at the 2-position and a methyl group at the 1-position, along with a hydroxyl group at the same 1-position. The stereochemistry of the compound is defined by the configuration of the two chiral centers at positions 1 and 2, which are in the R and S configurations, respectively.

Recent studies have highlighted the importance of chiral compounds like (1R,2S)-Cyclobutylmethylcyclohexanol in asymmetric synthesis and enantioselective catalysis. Researchers have explored the use of this compound as a building block for constructing more complex molecules with specific stereochemical requirements. Its rigid cyclobutane ring system provides unique steric and electronic properties that make it an attractive candidate for various synthetic transformations.

In terms of physical properties, CAS No: 2227778-76-7 exhibits a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various organic reactions.

The synthesis of (1R,2S)-Cyclobutylmethylcyclohexanol involves a multi-step process that typically includes ring-opening reactions of epoxides or other cyclic ethers followed by stereoselective reductions or oxidations to establish the desired stereochemistry. Recent advancements in catalytic asymmetric hydrogenation have enabled more efficient and environmentally friendly methods for producing this compound on an industrial scale.

In pharmacology, this compound has shown potential as a lead molecule for developing novel drugs targeting specific biological pathways. Its ability to form hydrogen bonds due to the hydroxyl group makes it an interesting candidate for drug design, particularly in areas such as enzyme inhibition and receptor binding studies.

Moreover, recent research has focused on the biodegradation and environmental impact of CAS No: 2227778-76-7. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed.

In conclusion, Racemic (1R,2S)-Cyclobutylmethylcyclohexanol is a versatile compound with promising applications across multiple disciplines. Its unique structure, stereochemical properties, and favorable physical characteristics make it an invaluable tool in modern chemical research and development.

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